molecular formula C7H11N3O3 B13793808 1-Piperazineacetamide,-alpha--methyl-3,5-dioxo-,(-alpha-S)-(9CI)

1-Piperazineacetamide,-alpha--methyl-3,5-dioxo-,(-alpha-S)-(9CI)

Cat. No.: B13793808
M. Wt: 185.18 g/mol
InChI Key: LIPALIAJZQEXFB-BYPYZUCNSA-N
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Description

1-Piperazineacetamide,-alpha–methyl-3,5-dioxo-,(-alpha-S)-(9CI) is a chemical compound with a complex structure that includes a piperazine ring, an acetamide group, and two oxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazineacetamide,-alpha–methyl-3,5-dioxo-,(-alpha-S)-(9CI) typically involves the reaction of piperazine with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully monitored to ensure the purity and yield of the compound.

Industrial Production Methods

In an industrial setting, the production of 1-Piperazineacetamide,-alpha–methyl-3,5-dioxo-,(-alpha-S)-(9CI) involves large-scale chemical reactors and advanced purification techniques. The process begins with the synthesis of the intermediate compounds, followed by their conversion into the final product through a series of chemical reactions. The use of automated systems and quality control measures ensures the consistency and quality of the compound produced.

Chemical Reactions Analysis

Types of Reactions

1-Piperazineacetamide,-alpha–methyl-3,5-dioxo-,(-alpha-S)-(9CI) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form new products with different functional groups.

    Reduction: Reduction reactions can convert the oxo groups into hydroxyl groups, altering the compound’s properties.

    Substitution: The acetamide group can be substituted with other functional groups, leading to the formation of derivatives with unique characteristics.

Common Reagents and Conditions

Common reagents used in the reactions of 1-Piperazineacetamide,-alpha–methyl-3,5-dioxo-,(-alpha-S)-(9CI) include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of 1-Piperazineacetamide,-alpha–methyl-3,5-dioxo-,(-alpha-S)-(9CI) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols.

Scientific Research Applications

1-Piperazineacetamide,-alpha–methyl-3,5-dioxo-,(-alpha-S)-(9CI) has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Researchers study the compound’s effects on biological systems, including its potential as a therapeutic agent.

    Medicine: The compound is investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Piperazineacetamide,-alpha–methyl-3,5-dioxo-,(-alpha-S)-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.

Comparison with Similar Compounds

1-Piperazineacetamide,-alpha–methyl-3,5-dioxo-,(-alpha-S)-(9CI) can be compared with other similar compounds, such as:

    1-Piperazineacetamide,-alpha–methyl-3,5-dioxo-: This compound shares a similar structure but may have different stereochemistry or functional groups.

    1-Piperazineacetamide,-alpha–methyl-3,5-dioxo- derivatives: These compounds have modified functional groups, leading to different chemical and biological properties.

Properties

Molecular Formula

C7H11N3O3

Molecular Weight

185.18 g/mol

IUPAC Name

(2S)-2-(3,5-dioxopiperazin-1-yl)propanamide

InChI

InChI=1S/C7H11N3O3/c1-4(7(8)13)10-2-5(11)9-6(12)3-10/h4H,2-3H2,1H3,(H2,8,13)(H,9,11,12)/t4-/m0/s1

InChI Key

LIPALIAJZQEXFB-BYPYZUCNSA-N

Isomeric SMILES

C[C@@H](C(=O)N)N1CC(=O)NC(=O)C1

Canonical SMILES

CC(C(=O)N)N1CC(=O)NC(=O)C1

Origin of Product

United States

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